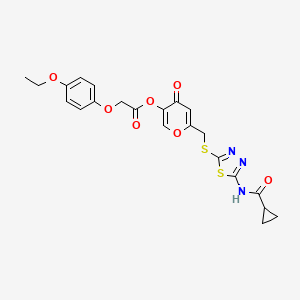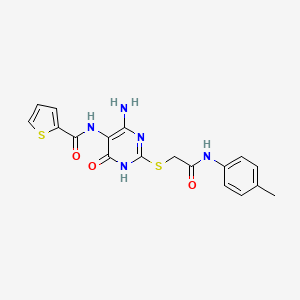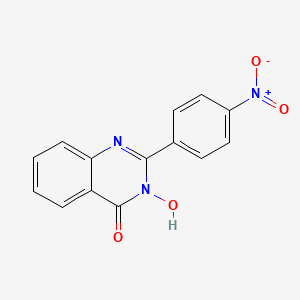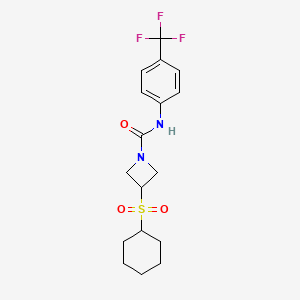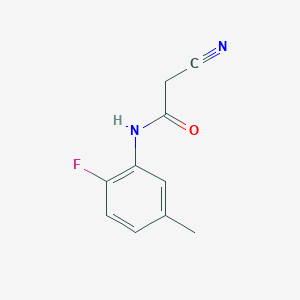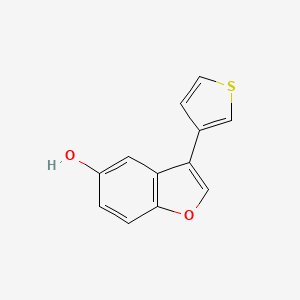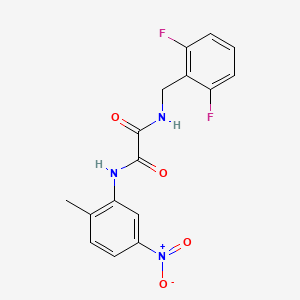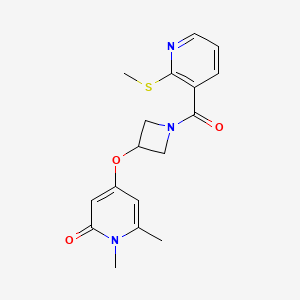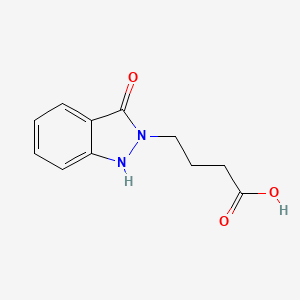![molecular formula C16H12N4O2S B2381889 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine CAS No. 894003-72-6](/img/structure/B2381889.png)
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine is a complex organic compound that features a pyridazine ring substituted with a pyridin-2-yl group and a 4-nitrobenzylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative is reacted with a 4-nitrobenzylthiol compound under controlled conditions. The reaction may require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The pyridazine ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other coupled products.
Aplicaciones Científicas De Investigación
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzylthiol: Shares the nitrobenzylthio group but lacks the pyridazine and pyridin-2-yl groups.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Pyridin-2-yl Compounds: Compounds with the pyridin-2-yl group but different core structures.
Uniqueness
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)13-6-4-12(5-7-13)11-23-16-9-8-15(18-19-16)14-3-1-2-10-17-14/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECJRHWRDSEQHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319879 |
Source


|
| Record name | 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894003-72-6 |
Source


|
| Record name | 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
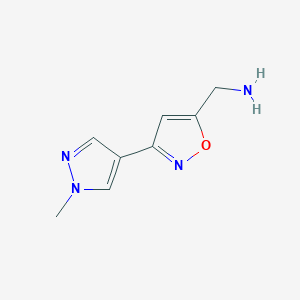
![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)
![2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2381816.png)
